

A Comparative Guide to MTHFD2 Inhibitors: DS44960156 vs. DS18561882

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Compound of Interest

Compound Name: DS44960156

Cat. No.: B2550576

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This guide provides a detailed comparison of two prominent inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), **DS44960156** and DS18561882. MTHFD2 is a key enzyme in mitochondrial one-carbon (1C) metabolism, a pathway frequently upregulated in cancer to support rapid cell proliferation. Its differential expression in cancerous versus healthy adult tissues makes it an attractive target for novel cancer therapies.

Performance Data Summary

The following tables summarize the key quantitative data for **DS44960156** and DS18561882, highlighting their potency and selectivity.

Table 1: In Vitro Inhibitory Activity

Compound	Target	IC50	Selectivity (MTHFD1/MTHFD2)
DS44960156	MTHFD2	1.6 μ M ^[1]	>18-fold ^[2]
MTHFD1	>30 μ M ^[1]		
DS18561882	MTHFD2	0.0063 μ M ^[3]	~90-fold
MTHFD1	0.57 μ M ^[3]		

Table 2: Cell-Based and In Vivo Activity of DS18561882

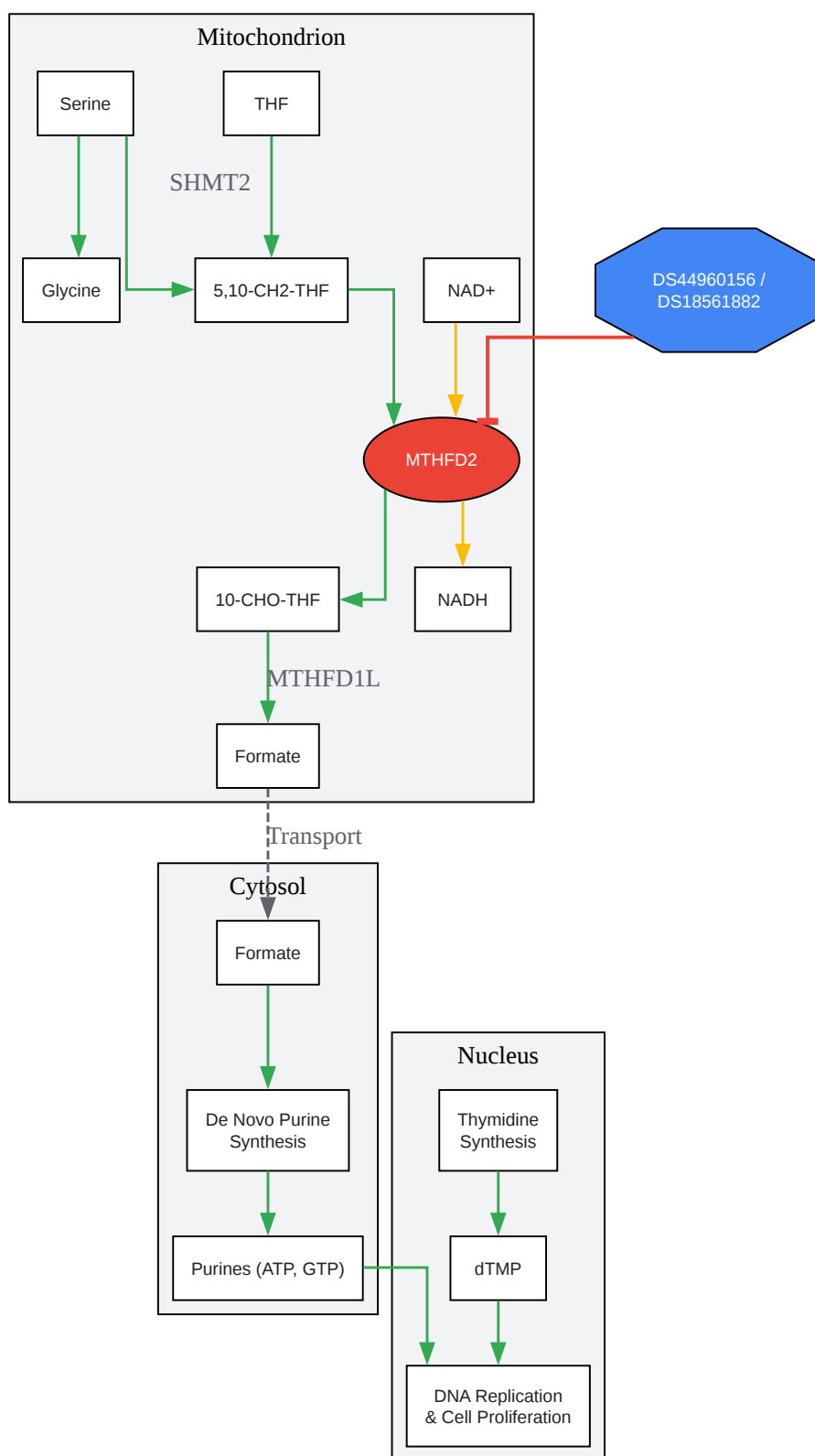
Assay Type	Cell Line / Model	Metric	Value
Cell Growth Inhibition	MDA-MB-231	GI50	140 nM
In Vivo Antitumor Activity	Mouse Xenograft	TGI (300 mg/kg, oral, twice daily)	67%

IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. TGI: Tumor Growth Inhibition.

DS18561882 emerges as a significantly more potent and selective inhibitor of MTHFD2 compared to its predecessor, **DS44960156**. The optimization of the initial tricyclic coumarin scaffold of **DS44960156** led to the development of DS18561882, which demonstrates strong cell-based activity and a favorable oral pharmacokinetic profile, leading to tumor growth inhibition in mouse xenograft models.

MTHFD2 Signaling Pathway and Inhibition

MTHFD2 plays a crucial role in the mitochondrial folate-mediated one-carbon metabolism pathway. It catalyzes the conversion of 5,10-methylenetetrahydrofolate (CH₂-THF) to 10-formyltetrahydrofolate (10-CHO-THF), a key contributor to the synthesis of purines and thymidine, which are essential for DNA replication. The inhibition of MTHFD2 disrupts this pathway, leading to a depletion of purine pools and subsequent replication stress, ultimately causing growth arrest in cancer cells.



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Caption: MTHFD2's role in one-carbon metabolism and its inhibition.

Experimental Protocols

MTHFD2 Enzymatic Inhibition Assay

This protocol is adapted from standard enzymatic assays for MTHFD2.

Materials:

- Recombinant human MTHFD2 enzyme
- Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 0.1% BSA
- Substrate: 5,10-methylenetetrahydrofolate (CH₂-THF)
- Cofactor: NAD⁺
- Inhibitors: **DS44960156** and DS18561882 (in DMSO)
- Detection Reagent: NAD(P)H detection kit (e.g., NAD(P)H-Glo™)
- 384-well white assay plates

Procedure:

- Prepare serial dilutions of the inhibitors (**DS44960156** and DS18561882) in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
- Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
- Add 2.5 µL of recombinant MTHFD2 enzyme solution to each well.
- Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
- Prepare a substrate/cofactor mix containing CH₂-THF and NAD⁺ in Assay Buffer.
- Initiate the enzymatic reaction by adding 5 µL of the substrate/cofactor mix to each well.
- Incubate the plate at 37°C for 60 minutes.

- Stop the reaction and measure the amount of NADH produced using an NAD(P)H detection reagent according to the manufacturer's protocol.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ values by fitting the data to a four-parameter logistic curve.

Cell Viability Assay for GI₅₀ Determination

This protocol describes a typical MTT or CellTiter-Glo® assay to determine the growth inhibitory effects of the compounds.

Materials:

- Cancer cell line (e.g., MDA-MB-231)
- Complete cell culture medium
- Inhibitors: **DS44960156** and DS18561882 (in DMSO)
- 96-well clear or opaque-walled tissue culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
- Microplate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

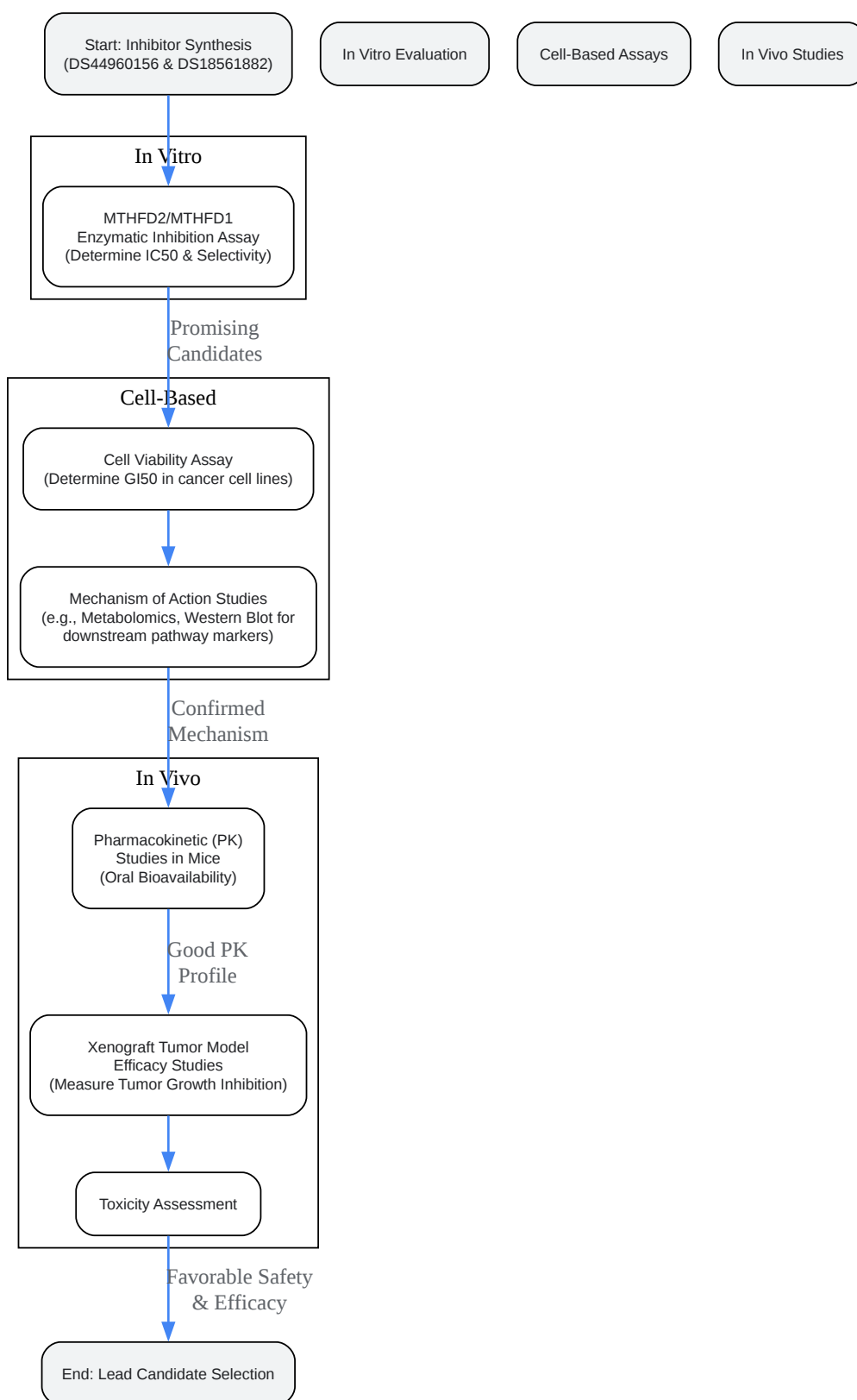
Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the inhibitors in complete culture medium.
- Remove the overnight culture medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or DMSO as a vehicle control).

- Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
- For MTT Assay: a. Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Read the absorbance at 570 nm using a microplate reader.
- For CellTiter-Glo® Assay: a. Equilibrate the plate to room temperature for 30 minutes. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence with a luminometer.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values by plotting the results and fitting to a dose-response curve.

Experimental Workflow

A logical workflow to compare MTHFD2 inhibitors would progress from in vitro enzymatic and cellular assays to in vivo animal models.



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Caption: A typical workflow for comparing MTHFD2 inhibitors.

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References

- 1. aacrjournals.org [aacrjournals.org]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. benchchem.com [benchchem.com]
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